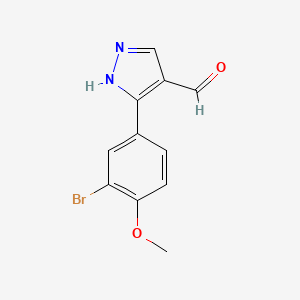

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-8(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSUQXSEQIKPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of Pyrazole Ring: The brominated product is then reacted with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Products with various functional groups replacing the bromo group.

Oxidation: 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-methanol.

Coupling: Biaryl derivatives with extended conjugation.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. This reaction involves the electrophilic substitution of a suitable carbon nucleophile with a chloromethyleneiminium salt, leading to the formation of aldehyde derivatives. The synthesis typically yields crystalline products that are characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Anticancer Properties

Research indicates that derivatives of pyrazole-4-carbaldehyde, including 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit selective anti-proliferative actions against various human cancer cell lines. Studies have shown that these compounds can inhibit cellular proliferation effectively, making them promising candidates for cancer therapy .

Antifungal and Anti-inflammatory Effects

Compounds containing the pyrazole scaffold have been associated with antifungal and anti-inflammatory activities. The presence of specific substituents on the phenyl ring enhances these properties, suggesting that modifications can lead to improved therapeutic profiles .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have also been documented. These compounds can act as effective agents against certain pests, contributing to their potential use in agricultural applications .

Material Science Applications

Beyond biological applications, this compound has implications in material sciences:

Coordination Chemistry

This compound has been utilized in the synthesis of coordination complexes with transition metals. For instance, it has been reported that complexes formed with iron exhibit interesting magnetic properties and structural characteristics, which could be beneficial for developing new materials with specific functionalities .

Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Anticancer Activity

A study demonstrated that a series of pyrazole derivatives, including those based on this compound, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Coordination Complexes

A research project focused on synthesizing iron(II) complexes using this compound as a ligand. The resulting complexes were characterized by single-crystal X-ray diffraction and exhibited low-spin configurations with interesting magnetic properties .

Actividad Biológica

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound's structure consists of a pyrazole ring substituted with a bromo and methoxy group on the phenyl ring. Its synthesis typically involves reactions such as the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionalities in pyrazole derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating their efficacy in reducing inflammatory markers.

Research Insights:

- Inhibition of Cytokines: Compounds similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations .

- In Vivo Studies: Animal models have shown that these compounds can significantly reduce carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent research, particularly regarding their effects on various cancer cell lines.

Notable Studies:

- Cell Line Testing: The compound has shown promising results against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values ranging from 2.13 to 6.55 μM .

- Mechanisms of Action: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, inhibiting microtubule polymerization .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be contextualized by comparing it to pyrazole-4-carbaldehyde derivatives with varying substituents. Key analogs and their activities are summarized below:

Table 1: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives

Table 2: Antiproliferative and Physicochemical Properties

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Antimicrobial Activity: Halogenation: Bromine or chlorine at the phenyl ring (e.g., 3-(4-chlorophenyl) in ) enhances antibacterial potency due to increased lipophilicity and target binding . The target compound’s 3-bromo group likely amplifies these effects compared to non-halogenated analogs like 5d. Methoxy Positioning: The 4-methoxy group in 5d contributes to DNA gyrase inhibition (IC50 = 3.51 µM), outperforming novobiocin (IC50 = 4.12 µM) . In the target compound, the 4-methoxy and 3-bromo substituents may create a steric and electronic profile that further optimizes enzyme interaction.

Antiproliferative Potential: Derivatives with methoxy-substituted aryl groups (e.g., 5m) show antiproliferative activity against cancer cell lines (IC50 = 5–10 µM) . The bromine in the target compound may augment this activity by promoting DNA intercalation or kinase inhibition.

Comparative Limitations :

- While 5a (furan-2-yl) exhibits the strongest antimicrobial activity (MIC = 1–4 µg/mL), its lack of halogenation may limit bioavailability in hydrophobic environments . The target compound’s bromine could address this limitation.

Q & A

Q. What established synthetic methodologies are used to prepare 3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via two primary routes:

- Vilsmeier-Haack Reaction : This involves formylation of pyrazole intermediates using POCl₃ and DMF. Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical for yield improvement .

- Nucleophilic Substitution : Reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of K₂CO₃ as a base catalyst . Purity is typically confirmed by chromatographic techniques (TLC, column chromatography) and spectroscopic characterization.

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for structurally related pyrazole-4-carbaldehyde derivatives?

Pyrazole derivatives exhibit broad bioactivity, including:

- Antibacterial : Activity against E. coli, P. aeruginosa, and S. aureus via membrane disruption or enzyme inhibition .

- Antiviral : Inhibition of HIV protease or flavivirus replication .

- Antitumor : Apoptosis induction in cancer cell lines . Bioactivity often correlates with electron-withdrawing substituents (e.g., bromo, methoxy) enhancing target binding .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack reaction to improve yields of pyrazole-4-carbaldehyde derivatives?

Key parameters include:

- Temperature : Controlled warming (60–80°C) prevents side reactions like over-oxidation .

- Reagent Ratios : Excess DMF (1.5–2 eq.) ensures complete formylation .

- Workup : Quenching with ice-water and neutralization with NaHCO₃ minimizes decomposition . Advanced purification (e.g., recrystallization from ethanol/water) enhances purity ≥95% .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Discrepancies may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or incubation time .

- Compound Purity : Impurities ≥5% can skew results; validate via HPLC or elemental analysis .

- Solvent Effects : Bioavailability varies with solvent polarity (e.g., DMSO vs. aqueous buffers) . Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ comparisons) improve reproducibility .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Substituent Engineering :

- Electron-withdrawing groups (e.g., -Br, -CF₃) at the 3-position improve antibacterial potency .

- Methoxy groups at the 4-position enhance metabolic stability .

- Derivatization :

- Oxime esters or hydrazones (e.g., O-(4-chlorobenzoyl)oxime) increase solubility and target affinity .

- Hybrid molecules (e.g., pyrazole-chromene) exploit dual mechanisms .

Q. How do researchers address challenges in crystallographic refinement for pyrazole derivatives?

- Data Quality : High-resolution (<1.0 Å) datasets reduce R-factor discrepancies. Use synchrotron sources for weak scatterers (e.g., bromine) .

- Software Tools : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via OLEX2 .

- Twinned Data : For twinned crystals, SHELXD resolves pseudo-merohedral twinning .

Methodological Considerations

Q. What safety protocols are critical when handling brominated pyrazole intermediates?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with brominated compounds .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., POCl₃) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can computational modeling complement experimental studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.